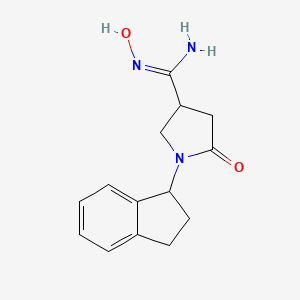

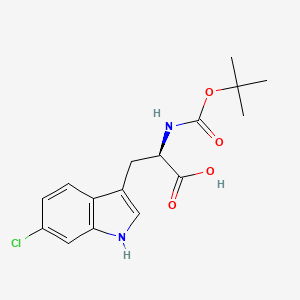

![molecular formula C7H8BrNO3 B2419056 Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate CAS No. 854015-42-2](/img/structure/B2419056.png)

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is a chemical compound with a molecular formula of C12H10BrNO3 . It is commonly used as a building block in the synthesis of various compounds due to its versatile reactivity.

Synthesis Analysis

The synthesis of this compound can be achieved through several methods, including cyclization of substituted nitroarylacetonitriles and halogenation of substituted isoxazoles .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCCOC(=O)c1cc(on1)-c2ccc(Br)cc2 . The compound has a molecular weight of 296.12 . Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in organic solvents, including chloroform and ethyl acetate. It has a melting point of 98-101°C and a boiling point of 383-384°C. The compound is sensitive to moisture and can undergo decomposition in the presence of water, acid, or base.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is used in various chemical syntheses. For instance, it's involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1971). Additionally, it has been utilized in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are key intermediates for biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

Photolysis Studies Research has explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, which could be crucial in understanding its chemical behavior and stability under different conditions (Ang et al., 1995).

Synthetic Routes and Applications Another aspect of its application includes insights into the bromination of isoxazole derivatives, where it serves as a precursor for the synthesis of various isoxazole-fused heterocycles (Roy et al., 2004). Moreover, its lateral lithiation has been studied, which is significant in the synthesis of functionalized isoxazole analogs (Zhou et al., 1998).

Biological Activity Exploration Research has also focused on synthesizing isoxazole derivatives with potential biological activities, like insecticidal and bactericidal properties, using ethyl 3-arylisoxazole-4-carboxylate, a closely related compound (Li et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is not mentioned, compounds with the isoxazole moiety are commonly found in many commercially available drugs and have been associated with various diseases, making them an attractive target for the treatment of cancer and inflammation .

Safety and Hazards

Direcciones Futuras

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . In the future, more research could be conducted to explore the potential applications of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate in drug synthesis and material science.

Propiedades

IUPAC Name |

ethyl 5-bromo-4-methyl-1,2-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-15-11(14)10-9-6(2)7(12)4-5-8(9)16-13-10/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMETZWGUUWPXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1C(=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)

![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)

![3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418994.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)